Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide typically involves multiple steps, including the formation of the bicyclic core, introduction of the methoxy and phenoxyacetamido groups, and oxidation to form the 5-oxide. Common reagents and conditions used in these steps include:
Formation of the Bicyclic Core: This step may involve cyclization reactions using reagents such as strong acids or bases, and heating under reflux conditions.
Introduction of Functional Groups: Methoxy and phenoxyacetamido groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and amines.
Oxidation: The final oxidation step to form the 5-oxide can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the 5-oxide to the corresponding alcohol or amine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., alkyl halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(42
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide include other bicyclic compounds with similar functional groups, such as:
Penicillins: Bicyclic antibiotics with a beta-lactam ring.
Cephalosporins: Another class of beta-lactam antibiotics with a similar core structure.
Carbapenems: Beta-lactam antibiotics with a slightly different bicyclic structure.
Uniqueness
The uniqueness of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(420)oct-2-ene-2-carboxylate 5-oxide lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
57562-03-5 |
---|---|
Molecular Formula |
C29H26N2O7S |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1 |
InChI Key |
QQAYRTHPIWQKCZ-HNZQATFASA-N |
Isomeric SMILES |
COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.